endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl
Description
Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl is a bicyclic amine derivative featuring a rigid azabicyclo[3.3.1]nonane scaffold with a tert-butoxycarbonyl (Boc)-protected amine at the 9-position and an amino group at the 3-position in the endo configuration. This compound is a critical intermediate in pharmaceutical synthesis, particularly for developing ligands targeting neurotransmitter receptors (e.g., serotonin and dopamine receptors) due to its structural resemblance to bioactive alkaloids . The Boc group enhances stability during synthetic processes, while the endo stereochemistry influences its binding affinity and pharmacokinetic properties .
Properties
Molecular Formula |
C13H25ClN2O2 |
|---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10;/h9-11H,4-8,14H2,1-3H3;1H/t9?,10-,11+; |
InChI Key |
XHBSVDJXXPEPAK-VVJOLFOZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the 9-Azabicyclo[3.3.1]nonane Core
A widely adopted approach starts from commercially available or easily synthesized bicyclic intermediates such as 9-azabicyclo[3.3.1]nonan-3-one or its derivatives. For example, the synthesis of related bicyclic amines involves condensation reactions of acetone-1,3-dicarboxylic acid with glutaraldehyde and benzylamine to form benzyl-protected intermediates, followed by reduction and deprotection steps.
- Key reagents: acetone-1,3-dicarboxylic acid, glutaraldehyde, benzylamine.
- Conditions: Acidic aqueous medium, controlled temperature (0–10 °C), followed by reduction with sodium borohydride and catalytic hydrogenation.
- Outcome: Formation of bicyclic amine intermediates with high stereochemical control.
Introduction and Protection of the Amino Group
After obtaining the bicyclic amine, the amino group at the 3-position is introduced or unmasked. The amino group is then protected using tert-butoxycarbonyl (Boc) protection to yield the Boc-protected amine.
- Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Solvents: Commonly dichloromethane or tetrahydrofuran (THF).
- Temperature: Typically 0 °C to room temperature.
- Result: Formation of 3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane.
Formation of the Hydrochloride Salt
The free Boc-protected amine is converted to its hydrochloride salt to improve solubility, stability, and ease of handling.
- Method: Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethyl acetate.
- Outcome: endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane hydrochloride as a crystalline solid.
Representative Procedure Summary (Adapted from Related Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Acetone-1,3-dicarboxylic acid, glutaraldehyde, benzylamine, H2SO4, NaOAc | Formation of benzylated bicyclic intermediate at low temperature | Moderate to high yield; stereoselective |
| 2 | NaBH4 reduction in aqueous/alcoholic medium | Reduction of ketone to alcohol intermediate | High yield; mild conditions |
| 3 | Catalytic hydrogenation (Pd(OH)2/C, H2, 50 psi) | Removal of benzyl protecting group to free amine | High yield; careful control to avoid over-reduction |
| 4 | Boc2O, triethylamine, DCM, 0 °C to RT | Boc-protection of free amine | High yield; standard protection step |
| 5 | HCl gas or HCl in solvent | Formation of hydrochloride salt | Crystalline solid; improved stability |
Analytical and Purity Considerations
- Purity: Typically ≥97% as assessed by HPLC and NMR.
- Stereochemical Purity: Controlled by reaction conditions and confirmed by chiral chromatography or NMR.
- Physical Form: White crystalline solid for the hydrochloride salt.
- Storage: Stable under inert atmosphere, away from moisture, typically at room temperature or refrigerated.
Data Table: Key Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C13H24N2O2 (free base) | Boc-protected amine |
| Molecular Weight | 240.34 g/mol | Free base form |
| Appearance | White crystalline solid | Hydrochloride salt form |
| Solubility | Soluble in DMSO, methanol, ethanol | Stock solutions prepared accordingly |
| Storage Conditions | Store at room temperature, protected from moisture | Stock solutions stable for 1-6 months depending on temperature |
| Purity | ≥97% (HPLC) | Batch-dependent |
Research Discoveries and Optimization Insights
- Stereochemical Control: Reaction pH, temperature, and reagent equivalents are critical to favor the endo isomer over the exo isomer, as the latter can have different pharmacological profiles.
- Scalability: The synthetic route involving benzyl-protected intermediates allows for easy extraction and purification, facilitating scale-up.
- Catalytic Hydrogenation: Use of Pd(OH)2/C under mild hydrogen pressure efficiently removes benzyl groups without affecting other sensitive functionalities.
- Boc Protection Efficiency: Boc protection is a standard and reliable method to protect amines during multi-step synthesis, allowing for stable intermediates and ease of purification.
- Salt Formation: Conversion to hydrochloride salt improves compound stability and handling, which is essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
Scientific Research Applications
TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry. Below is a detailed comparison with structurally related analogs:
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Structure : Lacks the Boc group; features a methyl group at the 9-position.
- Properties : Higher basicity due to the absence of the electron-withdrawing Boc group.
- Applications : Used as a precursor for antipsychotic agents (e.g., Granisetron impurities) .
- Synthesis : Typically synthesized via reductive amination or alkylation of the parent bicyclic amine .
| Parameter | Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine |
|---|---|---|
| Molecular Weight | 285.34 g/mol (free base) | 154.25 g/mol |
| Solubility | Moderate in polar solvents (Boc enhances lipophilicity) | High solubility in polar solvents |
| Stability | Boc group prevents undesired nucleophilic reactions | Prone to oxidation and degradation |
| Bioactivity | Used in receptor-targeted drug development | Intermediate for antipsychotics |
3,7-Diazabicyclo[3.3.1]nonane Derivatives
- Structure : Contains two nitrogen atoms at 3- and 7-positions.
- Applications : Complexes with β-cyclodextrin (e.g., LA-1, LA-2) exhibit local anesthetic effects .
- Key Difference: The diaza configuration broadens pharmacological utility but reduces blood-brain barrier penetration compared to monoaza analogs.
9-Selenabicyclo[3.3.1]nonane Derivatives
- Structure : Selenium replaces nitrogen at the 9-position.
- Properties : Higher lipophilicity and glutathione peroxidase (GPx) mimetic activity.
- Applications: Antiviral agents and metabolic correctors during vaccination (e.g., 2,6-dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide) .
- Synthesis : Synthesized via selenenylation of cyclooctadiene with selenium dihalides .
Exo-3-Cyano-9-azabicyclo[3.3.1]nonane Hydrochloride
- Structure: Exo configuration at the 3-position with a cyano substituent.
- Properties: The cyano group enhances electrophilicity for further functionalization.
- Applications : Intermediate for kinase inhibitors and fluorinated probes .
- Key Difference : Exo vs. endo stereochemistry drastically alters molecular conformation and binding kinetics.
Biological Activity
Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane hydrochloride (HCl) is a bicyclic amine derivative with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is recognized for its structural complexity and biological activity, making it a subject of interest in various research fields.
Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl has the following chemical characteristics:
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- CAS Number : 51893246
- Structure : The compound features a bicyclic structure with a tert-butyloxycarbonyl (Boc) protecting group on the amino function, which is critical for its reactivity and biological interactions.
The biological activity of endo-3-amino derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding and ionic interactions, enhancing its affinity for biological macromolecules.
Biological Activity and Applications
Research indicates that endo-3-amino derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds within this class can exhibit antibacterial properties against various strains, including Staphylococcus aureus and Bacillus subtilis. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 32 μg/mL against these bacteria .
- Neuropharmacological Effects : Some derivatives have been explored for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
- Potential as Anticancer Agents : Preliminary studies suggest that these compounds may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
Several case studies highlight the biological significance of endo-3-amino derivatives:
- Synthesis and Evaluation : A recent study synthesized various Boc-protected amines and evaluated their biological activity using in vitro assays. The findings indicated that specific structural modifications could significantly enhance antimicrobial efficacy while reducing cytotoxicity towards human cells .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the azabicyclo framework can lead to improved binding affinities for specific biological targets, suggesting pathways for developing more effective therapeutics .
Data Summary
The following table summarizes key findings related to the biological activity of endo-3-amino derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
